molecular formula C8H7ClN2 B13037265 6-chloro-1H-indol-3-amine

6-chloro-1H-indol-3-amine

Cat. No.: B13037265
M. Wt: 166.61 g/mol
InChI Key: SFYDPWVTPXHVTA-UHFFFAOYSA-N
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Description

6-Chloro-1H-indol-3-amine (CAS: 745737-71-7) is a halogenated indole derivative characterized by a chlorine substituent at the 6-position and an amine group at the 3-position of the indole ring. Its hydrochloride salt (CAS: 76644-75-2) is commonly used to enhance solubility in pharmaceutical applications . The compound serves as a key intermediate in synthesizing bioactive molecules, particularly in medicinal chemistry for targeting serotonin receptors and kinase inhibitors.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

6-chloro-1H-indol-3-amine

InChI

InChI=1S/C8H7ClN2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H,10H2

InChI Key

SFYDPWVTPXHVTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-indol-3-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the starting material would be 6-chloro-phenylhydrazine and an appropriate aldehyde or ketone .

Another method involves the reaction of 6-chloro-2-nitroaniline with a reducing agent to form the corresponding 6-chloro-1H-indole, which is then aminated at the 3rd position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis is often preferred due to its simplicity and efficiency. The reaction is carried out in a solvent such as methanol or ethanol, with an acid catalyst like methanesulfonic acid under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-indol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-1H-indol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-chloro-1H-indol-3-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications References
6-Chloro-1H-indol-3-amine C₈H₇ClN₂ 166.61 Cl at C6, NH₂ at C3 Pharmaceutical intermediate; serotonin analog
6-Chloro-1H-isoindol-3-amine C₈H₇ClN₂ 166.61 Isoindole backbone, Cl at C6, NH₂ at C3 Explored in medicinal chemistry
6-Chloro-1H-indazol-3-amine C₇H₆ClN₃ 167.60 Indazole backbone, Cl at C6, NH₂ at C3 Potential kinase inhibitor
2-(6-Methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂ 189.21 CH₃ at C6, CH₂COOH at C3 Unclassified hazards; synthetic intermediate
3-(Trifluoromethyl)-1H-indol-6-amine hydrochloride C₉H₈ClF₃N₂ 236.62 CF₃ at C3, NH₂ at C6, HCl salt High lipophilicity; drug discovery
2-(6-Methoxy-1H-indol-3-yl)-N-methylethan-1-amine C₁₂H₁₆N₂O 204.27 OCH₃ at C6, CH₂NHCH₃ at C3 Research tool for neurological studies
(3S)-3-Methyl-2,3-dihydro-1H-indol-6-amine C₉H₁₂N₂ 148.21 CH₃ at C3 (stereospecific), NH₂ at C6 Chiral building block; asymmetric synthesis

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